2,4-bis(2-phenylpropan-2-yl)phenol

Übersicht

Beschreibung

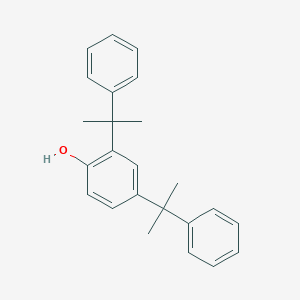

2,4-bis(2-phenylpropan-2-yl)phenol is an organic compound with the molecular formula C24H26O and a molecular weight of 330.4626 . It is also known by other names such as 2,4-Bis(dimethylbenzyl)phenol and this compound . This compound is characterized by its phenolic structure, which includes two 1-methyl-1-phenylethyl groups attached to the 2 and 4 positions of the phenol ring .

Vorbereitungsmethoden

The synthesis of 2,4-bis(2-phenylpropan-2-yl)phenol typically involves the alkylation of phenol with 1-methyl-1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic synthesis, 2,4-bis(2-phenylpropan-2-yl)phenol serves as an important intermediate. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. Its antioxidant properties are also leveraged in various chemical reactions to stabilize products against oxidative degradation.

Biology

The compound exhibits notable antioxidant activity , which is primarily attributed to its phenolic hydroxyl group that can donate hydrogen atoms to neutralize free radicals. This property is crucial in protecting biological molecules from oxidative damage, making it a candidate for therapeutic applications in conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .

Medicine

Recent studies have highlighted the potential medicinal applications of this compound:

- Antihistaminic Activity : Research indicates that this compound surpasses established antihistamines like terfenadine in efficacy. Mathematical topology models have predicted its activity, suggesting potential for developing new antihistamine drugs .

- Diuretic and Laxative Properties : Molecular docking studies have shown strong binding affinity to receptors involved in diuretic and laxative effects. In vivo experiments demonstrated significant increases in urinary output and stool production when administered in animal models .

- Plant Disease Control : The compound has been identified as a bioactive component from Aspergillus terreus, exhibiting inhibitory activity against plant pathogens like Dickeya chrysanthemi, thus offering potential for agricultural applications .

Industrial Applications

In industry, this compound is used in the production of polymers and resins. Its incorporation into these materials enhances their stability and durability, making it valuable for manufacturing processes that require long-lasting products.

Case Study 1: Antioxidant Activity

A study demonstrated that this compound effectively scavenged free radicals in vitro, significantly reducing oxidative stress markers in cellular models. This underscores its potential use in formulations aimed at mitigating oxidative damage in biological systems.

Case Study 2: Diuretic Effects

In a controlled study involving animal models treated with extracts containing this compound, researchers observed a dose-dependent increase in urinary output compared to controls. The findings suggest that it could be developed into a therapeutic agent for conditions requiring diuresis .

Wirkmechanismus

The mechanism of action of 2,4-bis(2-phenylpropan-2-yl)phenol primarily involves its antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . This compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

2,4-bis(2-phenylpropan-2-yl)phenol can be compared with other phenolic compounds such as:

2,6-Di-tert-butyl-4-methylphenol (BHT): Both compounds are antioxidants, but BHT is more commonly used in food preservation.

2,4-Di-tert-butylphenol: Similar in structure but with different alkyl groups, this compound also exhibits antioxidant properties.

4-(1-methyl-1-phenylethyl)phenol: A structurally related compound with one less 1-methyl-1-phenylethyl group, it shares similar chemical properties.

These comparisons highlight the unique structural features and applications of this compound.

Biologische Aktivität

Chemical Identity

- Molecular Formula : C39H42O

- Molecular Weight : 542.7 g/mol

- CAS Number : 2772-45-4

2,4-bis(2-phenylpropan-2-yl)phenol is a phenolic compound with notable biological activities, particularly its antioxidant properties, which have implications in various fields including medicine and industry.

Antioxidant Properties

The primary mechanism of action for this compound is its antioxidant activity . The phenolic hydroxyl group in the compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells and tissues. This property positions the compound as a potential candidate for therapeutic applications aimed at conditions associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Antihistaminic Activity

Research indicates that this compound exhibits antihistaminic activity , surpassing that of established antihistamines like terfenadine. This was determined through mathematical topology models predicting the compound's activity, suggesting its potential for developing new antihistamine drugs.

Diuretic and Laxative Potential

Recent studies have identified this compound as a promising candidate for diuretic and laxative properties . Molecular docking studies revealed a strong binding affinity to relevant receptors involved in these physiological processes. In vivo experiments demonstrated that extracts containing this compound significantly increased urinary output and stool production in animal models .

Study on Antioxidant Effects

A study focusing on the antioxidant capacity of various phenolic compounds highlighted that this compound effectively scavenged free radicals in vitro. The results indicated a dose-dependent relationship between antioxidant activity and concentration, supporting its therapeutic potential against oxidative stress-related conditions.

Antihistamine Development Research

In a comparative analysis of antihistaminic activities among various compounds, this compound was found to exhibit superior efficacy compared to traditional antihistamines. This has prompted further exploration into its structure-activity relationship (SAR) to optimize its pharmacological profile for clinical use.

Diuretic Activity Assessment

A comprehensive study assessed the diuretic effects of various extracts from Avicennia officinalis, identifying this compound as a key active component. The study reported significant increases in urine output and electrolyte excretion at specific dosages, reinforcing its potential as a natural diuretic agent .

Summary of Biological Activities

Molecular Docking Studies

| Compound | Binding Affinity (kcal/mol) | Target Receptor |

|---|---|---|

| This compound | -8.5 | Diuretic receptor |

| Other phenolic compounds | Varies | Various |

Eigenschaften

IUPAC Name |

2,4-bis(2-phenylpropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O/c1-23(2,18-11-7-5-8-12-18)20-15-16-22(25)21(17-20)24(3,4)19-13-9-6-10-14-19/h5-17,25H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUYQRFTLHAARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029241 | |

| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2772-45-4 | |

| Record name | 2,4-Dicumylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2772-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(alpha,alpha-dimethylbenzyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002772454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1-methyl-1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Bis(1-methyl-1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(1-methyl-1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-BIS(.ALPHA.,.ALPHA.-DIMETHYLBENZYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U10Z6U3JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,4-Bis(1-methyl-1-phenylethyl)phenol in mosquito oviposition behavior?

A: Research indicates that 2,4-Bis(1-methyl-1-phenylethyl)phenol acts as an interspecific chemical signal influencing the oviposition behavior of Anopheles gambiae mosquitoes. Its presence, often associated with Culex quinquefasciatus larvae and egg rafts, has been shown to deter An. gambiae from laying eggs in the same habitat. This suggests a potential role for this compound in developing alternative mosquito control strategies. []

Q2: How was 2,4-Bis(1-methyl-1-phenylethyl)phenol identified in the context of mosquito oviposition?

A: Scientists employed a combination of behavioral assays and sophisticated analytical techniques. Initially, they observed that An. gambiae mosquitoes avoided laying eggs in water containing C. quinquefasciatus larvae or egg rafts. Subsequently, they used dynamic and static trapping systems to collect volatiles emitted by these organisms. Gas chromatography-mass spectrometry (GC-MS) analysis of these volatiles led to the identification of 2,4-Bis(1-methyl-1-phenylethyl)phenol as a key component. []

Q3: Beyond mosquitoes, what other biological activities are associated with 2,4-Bis(1-methyl-1-phenylethyl)phenol?

A: 2,4-Bis(1-methyl-1-phenylethyl)phenol has demonstrated potential in plant disease control. Studies have shown that Aspergillus terreus ANU-301, a soil-borne fungus, produces this compound, which exhibits significant inhibitory activity against the plant pathogen Dickeya chrysanthemi (Dc). Application of 2,4-Bis(1-methyl-1-phenylethyl)phenol effectively protected potato tubers from soft rot disease caused by Dc. []

Q4: What is known about the structural characteristics of 2,4-Bis(1-methyl-1-phenylethyl)phenol?

A: 2,4-Bis(1-methyl-1-phenylethyl)phenol possesses a unique structure characterized by a central phenol ring substituted with two bulky 1-methyl-1-phenylethyl groups. X-ray crystallography studies reveal a specific torsion angle of approximately 129.95° for the C-C bond connecting the benzyl carbon to the phenol ring ortho to the hydroxyl group. This deviation from the expected value (~50°) suggests potential influence from intermolecular interactions such as O-H⋯O hydrogen bonding and edge-face π bonding. []

Q5: Are there any potential applications of 2,4-Bis(1-methyl-1-phenylethyl)phenol in drug discovery?

A: Research suggests that 2,4-Bis(1-methyl-1-phenylethyl)phenol exhibits antihistaminic activity exceeding that of the reference drug terfenadine. This finding, derived from a mathematical topology model predicting antihistaminic activity, highlights the potential of this compound as a candidate for developing new antihistamine drugs. []

Q6: Has 2,4-Bis(1-methyl-1-phenylethyl)phenol been found in natural sources?

A: Yes, 2,4-Bis(1-methyl-1-phenylethyl)phenol has been isolated from various natural sources. Notably, it was identified as a constituent of the chloroform-soluble extract of the soft coral Sarcophyton trocheliophorum. This finding underscores the chemical diversity of marine organisms and their potential as sources of novel bioactive compounds. []

Q7: What is the significance of 2,4-Bis(1-methyl-1-phenylethyl)phenol in Allomyrina dichotoma larvae?

A: Analysis of Allomyrina dichotoma larvae revealed 2,4-Bis(1-methyl-1-phenylethyl)phenol as a major component of their volatile oil profile, constituting approximately 5.47%. This finding contributes to our understanding of the chemical ecology of these insects and their potential role in ecosystems. []

Q8: Has 2,4-Bis(1-methyl-1-phenylethyl)phenol been investigated for potential diuretic and laxative properties?

A: Research on the bark extract of Avicennia officinalis L., traditionally used for its diuretic and laxative properties, led to the identification of 2,4-Bis(1-methyl-1-phenylethyl)phenol as a potential bioactive component. Molecular docking studies further revealed that 2,4-Bis(1-methyl-1-phenylethyl)phenol exhibits strong binding affinity to relevant receptors, supporting its potential as a drug candidate for hypertension, edema, and constipation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.